molecular formula C16H15N3S B5543372 5,5-DIMETHYL-3-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE

5,5-DIMETHYL-3-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE

Cat. No.: B5543372
M. Wt: 281.4 g/mol
InChI Key: SGHVNADXQPDNSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-DIMETHYL-3-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE is a heterocyclic compound that features a triazoloisoquinoline core structure. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the thiophene ring and the triazoloisoquinoline framework contributes to its unique chemical properties and potential biological activities.

Scientific Research Applications

5,5-DIMETHYL-3-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.

    Biological Studies: The compound is used in biological assays to study its interactions with various enzymes and receptors, providing insights into its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of triazoles largely depends on their specific structure and the biological system they interact with. For example, some triazole compounds can intercalate DNA, which can lead to their anticancer activity .

Safety and Hazards

Like all chemicals, triazoles can have safety and hazard concerns. Some triazoles have been associated with adverse events such as hepatotoxicity and hormonal problems .

Future Directions

The future of triazole research is promising, with ongoing efforts to synthesize and study their antimicrobial, antioxidant, and antiviral potential . There is also interest in developing new classes of antibacterial agents to fight multidrug-resistant pathogens .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-DIMETHYL-3-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE typically involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an arylamine reacts with an aldehyde in the presence of an acid catalyst.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving a hydrazine derivative and a suitable precursor, such as an azide or nitrile.

    Thiophene Substitution: The thiophene ring can be introduced through a cross-coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5,5-DIMETHYL-3-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides to reduce double bonds or nitro groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can be carried out to introduce different substituents on the thiophene or triazoloisoquinoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like halogens, amines, or thiols.

Comparison with Similar Compounds

Similar Compounds

    5,5-DIMETHYL-3-(PHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE: Similar structure but with a phenyl group instead of a thiophene ring.

    5,5-DIMETHYL-3-(PYRIDIN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 5,5-DIMETHYL-3-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE imparts unique electronic properties and potential biological activities that distinguish it from similar compounds. The thiophene ring can enhance the compound’s ability to interact with biological targets and improve its solubility and stability in various environments.

Properties

IUPAC Name

5,5-dimethyl-3-thiophen-2-yl-6H-[1,2,4]triazolo[3,4-a]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S/c1-16(2)10-11-6-3-4-7-12(11)14-17-18-15(19(14)16)13-8-5-9-20-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHVNADXQPDNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C3=NN=C(N31)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.